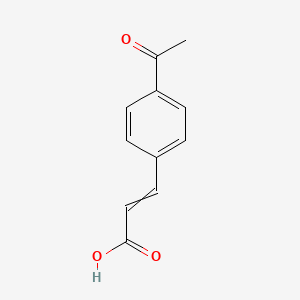
3-(4-Acetylphenyl)prop-2-enoic acid
Cat. No. B8507275
Key on ui cas rn:
18910-24-2
M. Wt: 190.19 g/mol
InChI Key: UWGWQGQPCBDJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04512994
Procedure details


A mixture of 9.5 g (0.05 mole) of 4-acetylcinnamic acid [obtained according to G. H. Cleland, J. Org. Chem., 34, 744 (1969)], of 30 g of thionyl chloride and 40 cc of benzene was brought to reflux for 20 minutes. The solution was concentrated dry under low pressure. The residual solid was dissolved in 100 cc of dioxane and the resulting solution was added, dropy by drop at a temperature of 20° C., to a solution of 9.3 g (0.15 mole) of ethanolamine in 50 cc of dioxane. The mixture was stirred for 1 hour at room temperature, poured into a mixture of 500 g of ice and 20 cc of 10N hydrochloric acid then extracted with chloroform. The organic phase was washed with water and dried on sodium sulfate. By evaporation of the solvent under low pressure there was obtained N-(2-hydroxyethyl)-4-acetylcinnamamide which was purified by recrystallization in ethylacetate. Melting point=124°-125° C. Yield: 4.2 g (36% of theory).



[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Four




Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:4]1[CH:14]=[CH:13][C:7]([CH:8]=[CH:9][C:10]([OH:12])=O)=[CH:6][CH:5]=1)(=[O:3])[CH3:2].S(Cl)(Cl)=O.[CH2:19]([CH2:21][NH2:22])[OH:20].Cl>O1CCOCC1.C1C=CC=CC=1>[OH:20][CH2:19][CH2:21][NH:22][C:10](=[O:12])[CH:9]=[CH:8][C:7]1[CH:6]=[CH:5][C:4]([C:1](=[O:3])[CH3:2])=[CH:14][CH:13]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=CC=C(C=CC(=O)O)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
9.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(O)CN
|
Step Four
[Compound]
|
Name
|
ice
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Six
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 1 hour at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 20 minutes
|
|
Duration
|
20 min
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dry under low pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residual solid was dissolved in 100 cc of dioxane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the resulting solution was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at a temperature of 20° C.
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
then extracted with chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried on sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
By evaporation of the solvent under low pressure there
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCCNC(C=CC1=CC=C(C=C1)C(C)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
